molecular formula C9H8BrClO2 B8807417 Methyl 2-bromo-5-chloro-4-methylbenzoate

Methyl 2-bromo-5-chloro-4-methylbenzoate

Cat. No. B8807417
M. Wt: 263.51 g/mol
InChI Key: AYHCWHCWQSWWRE-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-chloro-4-methylbenzoate is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 2-bromo-5-chloro-4-methylbenzoate

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

methyl 2-bromo-5-chloro-4-methylbenzoate

InChI

InChI=1S/C9H8BrClO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3

InChI Key

AYHCWHCWQSWWRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl 5-amino-2-bromo-4-methylbenzoate (4.86 g, 20 mmol) in hydrochloric acid (6N, 50 mL) was added sodium nitrite (1.38 g, 20 mmol) carefully at −5° C. After one hour, the obtained mixture was added to a boiling solution of copper(I) chloride (3.96 g, 40 mmol) in water (50 mL) dropwise and the resulting mixture was refluxed with stirring for 2 h. The mixture was cooled to rt and extracted with ethyl acetate (2×50 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel column chromatography eluted with PE to give methyl 2-bromo-5-chloro-4-methylbenzoate (3.4 g, yield 64.4%). 1H NMR (400 MHz, DMSO-d6): δ 7.82 (s, 1H), 7.81 (s, 1H), 3.85 (s, 3H), 2.51 (s, 3H) ppm; MS: m/z=265.0 (M+1, ESI+).
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4.86 g
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1.38 g
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50 mL
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50 mL
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3.96 g
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catalyst
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Synthesis routes and methods III

Procedure details

To a cooled solution (15° C.) of methyl 5-amino-2-bromo-4-methylbenzoate (122 g, 0.5 mol) in 1,4-dioxane (633 mL), was added conc. hydrochloric acid (550 mL). After the mixture was cooled to 5° C., a solution of sodium nitrite (35.53 g, 0.515 mol) in 83 mL of H2O was added dropwise at such a rate that the reaction temperature was kept below 0° C. After being stirred at 0° C. for 2 h, the reaction mixture was added slowly to a flask containing copper (I) chloride (59.4 g, 0.6 mol) and conc. hydrochloric acid (275 mL). It was stirred for 40 min, at which time TLC demonstrated that the reaction was complete. The reaction mixture was poured over ice water (2 L) and then filtered. The filter cake was dissolved in EtOAc (1.5 L). The organic layer was washed with brine (3×500 mL) and then dried over anhydrous Na2SO4 Concentration under reduced pressure provided the title compound as light yellow crystals. Yield: 120 g (92.6%). 1H-NMR (CDCl3, 300 MHz): δ 7.82 (s, 1H), 7.54 (s, 1H), 3.92 (s, 3H), 2.38 (s, 3H); MS ESI (m/z) 262 (M)+, calc. 262.
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122 g
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550 mL
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633 mL
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35.53 g
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83 mL
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ice water
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2 L
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275 mL
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59.4 g
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catalyst
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